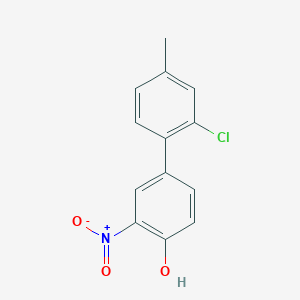
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is a compound used in organic synthesis and laboratory experiments. It is a yellow solid that is soluble in organic solvents such as ethanol and acetone. 4-MCPN has a molecular weight of 221.58 g/mol and a melting point of 89-91 °C. It is a widely used reagent in organic synthesis due to its reactivity and solubility.
Wirkmechanismus
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is an electrophilic reagent, meaning that it is capable of reacting with nucleophiles. The reaction is typically initiated by the nucleophilic attack of the nucleophile on the electrophilic center of the 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% molecule. The reaction proceeds through a series of steps, including the formation of an intermediate, and the formation of the desired product.
Biochemical and Physiological Effects
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is capable of inducing apoptosis in human cancer cells. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been shown to inhibit the growth of a variety of bacterial and fungal species. It has also been shown to inhibit the activity of a variety of enzymes, including cytochrome P450 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. It is also a highly reactive reagent, making it suitable for a variety of organic synthesis reactions. In addition, it is soluble in a variety of organic solvents, allowing for easy purification and isolation of the desired product.
However, there are also some limitations to the use of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be corrosive to skin and eyes. In addition, it can be explosive when heated or exposed to flame. Therefore, it is important to take the necessary safety precautions when working with this reagent.
Zukünftige Richtungen
There are a variety of possible future directions for research involving 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. One area of research is the development of new synthetic methods for the preparation of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. In addition, studies could be conducted to further explore the biochemical and physiological effects of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%. Furthermore, research could be conducted to explore the potential applications of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% in the synthesis of new compounds, such as drugs and materials. Finally, research could be conducted to further explore the safety and toxicity of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95%.
Synthesemethoden
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized from 4-chloro-2-methylphenol by nitration with a mixture of sulfuric acid and nitric acid. The reaction is typically carried out at room temperature and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 95%.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% is widely used in scientific research due to its reactivity and solubility. It is used in the synthesis of a variety of compounds such as dyes, drugs, and pesticides. It is also used in the synthesis of a variety of heterocyclic compounds. In addition, 4-(4-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in the synthesis of a variety of polymers and materials.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDDYACTYHUJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686278 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261946-00-2 |
Source


|
| Record name | 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)

